molecular formula C5H11Cl2N3 B3040214 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride CAS No. 17286-47-4

2-(1H-Imidazol-2-YL)ethanamine dihydrochloride

Cat. No. B3040214
CAS RN: 17286-47-4
M. Wt: 184.06 g/mol
InChI Key: YBIQGKPICKGYRI-UHFFFAOYSA-N
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Description

“2-(1H-Imidazol-2-YL)ethanamine dihydrochloride” is a chemical compound with the CAS Number 17286-47-4 . It has a molecular weight of 184.07 and its IUPAC name is 2-(1H-imidazol-2-yl)ethanamine dihydrochloride . It is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-bis (4-fluorophenyl)quinoxaline-6-carboxylic acid with DIPEA in DMF, followed by the addition of HATU . After stirring, [2- (lH-imidazol-2-yl)ethyl]amine dihydrochloride is added to the mixture . The mixture is then stirred at 25-30 C for 16 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H . This indicates the presence of 5 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is very soluble, with a solubility of 2.53 mg/ml .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

2-(1H-Imidazol-2-yl)ethanamine dihydrochloride: serves as a valuable precursor for synthesizing pyrazole derivatives. Researchers have utilized it to create novel compounds with potential antitumor activities . Pyrazoles are versatile heterocyclic compounds widely explored in medicinal chemistry due to their diverse biological properties.

Formation of C–N Bonds via Aromatic Aldehydes

This compound plays a crucial role in the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. Researchers have developed an inexpensive and versatile method using aromatic aldehydes and o-phenylenediamine to form C–N bonds . Such reactions are essential in drug discovery and materials science.

Exploring Excited State Luminescent Properties

In theoretical studies, 2-(1H-imidazol-2-yl)-phenol (PI) , a derivative of this compound, has been investigated using DFT and TDDFT approaches. Researchers explored its excited state luminescent properties and the mechanism of excited state intramolecular proton transfer (ESIPT) . Understanding these properties aids in designing luminescent materials and sensors.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

2-(1H-imidazol-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIQGKPICKGYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-2-YL)ethanamine dihydrochloride

CAS RN

17286-47-4
Record name 2-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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